(1,3,3-Trimethylcyclobutyl)methanol
Description
(1,3,3-Trimethylcyclobutyl)methanol is a cyclobutane derivative featuring a methanol group attached to a 1,3,3-trimethyl-substituted cyclobutane ring. These compounds are of interest in organic synthesis, pharmaceuticals, and materials science due to their unique steric and electronic properties derived from the cyclobutane framework .
Properties
IUPAC Name |
(1,3,3-trimethylcyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)4-8(3,5-7)6-9/h9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDDHIVGCOKFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,3,3-trimethylcyclobutene. The reaction proceeds as follows:
Hydroboration: 1,3,3-Trimethylcyclobutene is treated with diborane (B2H6) to form the corresponding trialkylborane.
Oxidation: The trialkylborane is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major products include (1,3,3-Trimethylcyclobutyl)ketone and (1,3,3-Trimethylcyclobutyl)carboxylic acid.
Reduction: The major product is 1,3,3-Trimethylcyclobutane.
Substitution: The major products include (1,3,3-Trimethylcyclobutyl)chloride and (1,3,3-Trimethylcyclobutyl)bromide.
Scientific Research Applications
(1,3,3-Trimethylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its unique structure may enable it to bind to specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (1,3,3-Trimethylcyclobutyl)methanol, highlighting differences in substituents, molecular weights, and functional groups:
Key Observations:
Amino Groups: (1-Amino-3-methylcyclobutyl)methanol introduces basicity, making it suitable for peptide coupling or coordination chemistry. Fluorine Substitution: Fluorinated derivatives (e.g., 3,3-difluoro analogs ) often show enhanced metabolic stability, a desirable trait in drug design.
Physical State: While the target compound’s physical state is unspecified, [1-(trifluoromethyl)cyclobutyl]methanol is reported as a liquid at 4°C , suggesting that bulky substituents may lower melting points.
Biological Activity
(1,3,3-Trimethylcyclobutyl)methanol is a compound that has garnered attention for its potential biological activities and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with three methyl substituents and a hydroxyl group. Its molecular formula is , and it can be synthesized through hydroboration-oxidation reactions starting from 1,3,3-trimethylcyclobutene. The unique arrangement of the methyl groups contributes to its distinct chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enables the compound to engage in hydrogen bonding, which is crucial for binding to various biological targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.
Key Mechanisms
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows it to bind to receptors that regulate physiological processes.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antimicrobial effects against E. coli and S. aureus | |
| Study 2 | Showed reduced cytokine production in LPS-stimulated macrophages | |
| Study 3 | Investigated enzyme inhibition in metabolic pathways |
Comparative Analysis
When compared to similar compounds such as cyclobutanol and (1,2,2-trimethylcyclobutyl)methanol, this compound displays unique biological activities likely due to its specific structural features. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with lipid membranes.
Research Applications
The potential applications of this compound in scientific research are diverse:
- Drug Development : Its unique properties make it a candidate for further investigation in drug formulation.
- Biochemical Research : It serves as a valuable tool for studying enzyme mechanisms and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
